2-(difluoromethyl)-1H-imidazole
Description
Properties
CAS No. |
499214-77-6 |
|---|---|
Molecular Formula |
C4H4F2N2 |
Molecular Weight |
118.1 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Difluoromethyl 1h Imidazole and Its Derivatives
Strategies for the Introduction of the Difluoromethyl Group onto the Imidazole (B134444) Core
The direct installation of a difluoromethyl group onto a pre-formed imidazole ring is a primary strategy for accessing these valuable compounds. Several approaches have been developed, each with its own advantages and substrate scope.
C2-Difluoromethylation via Organometallic and Metal-Catalyzed Approaches
Transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for C-H functionalization, including difluoromethylation. Copper-mediated protocols have been successfully employed for the C-H difluoromethylation of various heterocycles, including imidazoles. rsc.org These reactions typically involve an oxidative pathway where a Cu(I) complex undergoes oxidation, followed by reductive elimination to furnish the difluoromethylated product. rsc.org This method has proven effective for the difluoromethylation of the acidic C-H bond at the C2-position of the imidazole ring. rsc.org
The selectivity of these metal-catalyzed reactions can be influenced by the electronic properties of the substrate. For instance, in substrates containing multiple potential reaction sites, copper-mediated oxidative difluoromethylation tends to occur at the more acidic C-H bond of the azole ring. rsc.org
Radical-Mediated Difluoromethylation Reactions and Cascade Cyclizations
Radical-based methods offer a complementary approach for the synthesis of difluoromethylated imidazoles. Visible-light-promoted radical cyclization reactions have been developed to synthesize difluoromethyl-substituted polycyclic imidazoles. nih.govbeilstein-journals.org These methods often utilize readily available and inexpensive difluoromethyl sources like difluoroacetic acid (CF2HCO2H). nih.govbeilstein-journals.org The reaction proceeds via a radical pathway, initiated by a photocatalyst or under metal- and additive-free conditions with a suitable promoter like (diacetoxyiodo)benzene (B116549) (PIDA). nih.govbeilstein-journals.org The generated difluoromethyl radical adds to an unactivated alkene tethered to the imidazole ring, followed by an intramolecular cyclization to form polycyclic structures. nih.govnih.gov
This strategy has been successfully applied to both benzimidazoles and single-ring imidazoles, yielding CF2H-substituted tricyclic and bicyclic systems, respectively, in moderate to high yields. nih.govbeilstein-journals.orgnih.gov Mechanistic studies, including radical scavenger experiments, have confirmed the radical nature of these transformations. nih.govbeilstein-journals.org
A notable development in this area is the use of difluoromethyltriphenylphosphonium bromide ([Ph3PCF2H]+Br−) as a bench-stable and easily accessible precursor for the difluoromethyl radical under visible light irradiation. nih.govacs.org This protocol allows for the efficient radical cascade difluoromethylation/cyclization of unactivated olefin-containing imidazoles, affording CF2H-substituted ring-fused imidazoles in good to excellent yields under mild, additive-free conditions. nih.govacs.orgresearchgate.net
| Reactants | Reagents | Conditions | Product | Yield |
| 1-(pent-4-en-1-yl)-1H-benzo[d]imidazole, CF2HCOOH | PIDA | THF, 72W white LED, rt | 3a (tricyclic benzimidazole) | 85% nih.govbeilstein-journals.org |
| Imidazole with unactivated olefin, [Ph3PCF2H]+Br− | fac-Ir(ppy)3 | CH3CN, 5W blue LEDs, rt, N2 | CF2H-substituted bicyclic imidazoles | 72-90% nih.govacs.org |
Electrophilic Difluoromethylation Techniques
While less common for the direct C-H functionalization of imidazoles, electrophilic difluoromethylating reagents can be employed in certain contexts. The direct electrophilic fluorination of rationally designed imidazole derivatives has been achieved using reagents like N-fluorobenzenesulfonimide (NFSI). acs.org This approach often requires in situ deprotonation of the imidazole to enhance its nucleophilicity. acs.org By carefully controlling protecting groups, it is possible to target specific positions on the imidazole ring. acs.org
However, for direct C2-difluoromethylation, this approach is less prevalent compared to radical and metal-catalyzed methods due to the electron-deficient nature of the C2-position in many imidazole systems.
Deoxyfluorination Routes from Hydroxymethyl- or Formylimidazole Precursors
A classical and reliable method for introducing a difluoromethyl group involves the deoxyfluorination of corresponding hydroxyl or carbonyl precursors. 2-(Fluoromethyl)- and 2-(difluoromethyl)imidazoles can be prepared by the deoxyfluorination of 2-(hydroxymethyl)imidazole or 2-formylimidazole precursors. researchgate.net This transformation is typically achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
This two-step sequence, involving the initial synthesis of the hydroxymethyl or formyl imidazole followed by fluorination, provides a versatile route to 2-(difluoromethyl)imidazoles.
N-Difluoromethylation of Imidazole Scaffolds
The introduction of a difluoromethyl group onto a nitrogen atom of the imidazole ring has also been explored. Direct N-difluoromethylation of imidazoles and benzimidazoles can be accomplished using the Ruppert-Prakash reagent (TMS-CF3) under neutral conditions. acs.org This method offers good to excellent yields and benefits from the use of commercially available starting materials and mild reaction conditions, including both conventional heating and microwave irradiation. acs.org
Another approach involves the use of bromodifluoromethane (B75531) (CF2Br2). The sodium salt of imidazole, generated by treatment with sodium hydride, reacts with CF2Br2 in DMF, often with a phase-transfer catalyst like tetrabutylammonium (B224687) bromide, to yield N-bromodifluoromethyl imidazole. chim.it A catalyst-free version using the potassium salt of imidazole has also been reported. chim.it The resulting N-bromodifluoromethyl derivatives can be further transformed, for example, by reduction with zinc powder to the corresponding N-difluoromethylated imidazole. chim.it A method using ethyl bromide difluoride as the difluoromethylating agent has also been patented for the synthesis of 1-difluoromethyl imidazole and its derivatives. google.com
| Substrate | Reagent | Conditions | Product | Yield |
| Imidazoles/Benzimidazoles | TMS-CF3 | Neutral | N-difluoromethylated products | Good to excellent acs.org |
| Imidazole Sodium Salt | CF2Br2, Bu4NBr | DMF | N-bromodifluoromethyl imidazole | High chim.it |
| Imidazole Potassium Salt | CF2Br2 | DMF | N-bromodifluoromethyl imidazole | Satisfactory chim.it |
| Imidazole and derivatives | Ethyl bromide difluoride, base | Reaction solvent, heat | 1-difluoromethyl imidazole and derivatives | Not specified google.com |
Imidazole Ring Formation in Conjunction with Difluoromethylation
Syntheses of this type often involve the cyclization of acyclic precursors that bear a difluoromethyl moiety. For example, the synthesis of 4-(trifluoromethyl)imidazoles has been achieved through reactions involving appropriately functionalized starting materials. organic-chemistry.org While this specific example pertains to a trifluoromethyl group, the principle can be extended to difluoromethylated analogues by using the corresponding difluoromethylated building blocks.
One-Pot Cyclization Methods for 2-(Difluoromethyl)-1H-imidazole Synthesis
For instance, 2-(difluoromethyl)-1H-benzimidazole and its substituted derivatives can be efficiently prepared through a one-pot reaction of o-phenylenediamines with difluoroacetic acid. researchgate.net This method provides good to excellent yields and utilizes commercially available starting materials. The reaction typically proceeds by heating the reactants in a suitable solvent, often with a dehydrating agent or a catalyst to facilitate the cyclization.
An iron-catalyzed one-pot method has been developed for the synthesis of 2-trifluoromethylarylimidazoles, which could potentially be adapted for their difluoromethyl counterparts. This process involves the condensation of o-arylenediamines with hexafluoroacetylacetone, followed by intramolecular addition and C-C bond cleavage. researchgate.net The practicality of this method for scalable preparation is a significant advantage. researchgate.net
| Reactants | Catalyst/Reagent | Product | Yield | Reference |
| o-Phenylenediamines, Difluoroacetic acid | - | 2-(Difluoromethyl) substituted benzimidazoles | Good to excellent | researchgate.net |
| o-Arylenediamines, Hexafluoroacetylacetone | Iron catalyst | 2-Trifluoromethylarylimidazoles | Up to 99% | researchgate.net |
Multi-Component Reactions for Constructing Difluoromethylated Imidazoles
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. mdpi.com Several classical MCRs for imidazole synthesis, such as the Debus-Radziszewski and van Leusen reactions, hold promise for the synthesis of difluoromethylated imidazoles.
The Debus-Radziszewski synthesis involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. wikipedia.orgscribd.com By employing a difluoromethylated aldehyde as one of the components, this reaction could theoretically yield 2-(difluoromethyl)-1H-imidazoles. The reaction is known for its commercial applicability in producing various imidazoles. wikipedia.orgscribd.com
The van Leusen imidazole synthesis utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldimine in a [3+2] cycloaddition. nih.govorganic-chemistry.org The aldimine can be formed in situ from an aldehyde and a primary amine. To synthesize this compound using this method, a difluoromethylated aldimine would be required. The van Leusen reaction is noted for its efficiency and mild conditions. rsc.org
| MCR Name | Key Reactants | Potential for Difluoromethylated Product | Reference |
| Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, Ammonia/Amine | Use of a difluoromethylated aldehyde | wikipedia.orgscribd.com |
| van Leusen | Aldimine, Tosylmethyl isocyanide (TosMIC) | Use of a difluoromethylated aldimine | nih.govorganic-chemistry.org |
Regioselective Functionalization and Derivatization
The ability to selectively introduce functional groups at specific positions of the imidazole ring is crucial for tuning the properties of the final molecule. This section focuses on the selective fluorination at the C4 and C5 positions and late-stage difluoromethylation approaches.
Selective Fluorination at C4/C5 Positions of Imidazole Derivatives
The direct and regioselective fluorination of the imidazole core, particularly at the C4 and C5 positions of a pre-existing this compound, presents a synthetic challenge. However, general principles of electrophilic fluorination can be applied. Electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor™, are commonly used to introduce fluorine atoms onto aromatic and heteroaromatic rings. mdpi.comwikipedia.org
The reactivity of the C4 and C5 positions towards electrophilic attack is influenced by the electronic nature of the substituents on the imidazole ring. The electron-withdrawing difluoromethyl group at the C2 position would deactivate the ring towards electrophilic substitution. However, the introduction of electron-donating groups at other positions could facilitate fluorination. The choice of the fluorinating agent and reaction conditions is critical to achieve the desired regioselectivity and avoid side reactions. wikipedia.org
Late-Stage Difluoromethylation Approaches for Complex Structures
Late-stage functionalization, the introduction of a functional group at a late step in a synthetic sequence, is a highly valuable strategy in drug discovery. Late-stage difluoromethylation allows for the direct installation of the CF2H group onto complex, pre-functionalized imidazole-containing molecules. organic-chemistry.org
One prominent approach involves the C-H difluoromethylation of (hetero)arenes. This can be achieved through radical-mediated processes or transition-metal-catalyzed cross-coupling reactions. wikipedia.org For instance, zinc sulfinate salts have been used to transfer alkyl radicals, including the difluoromethyl radical, to heterocycles under mild conditions. nih.gov
Transition metal catalysis, particularly with palladium and nickel, has enabled the difluoromethylation of aryl halides and triflates. organic-chemistry.org These methods often utilize specialized difluoromethylating agents. The choice of catalyst and ligand is crucial for achieving high efficiency and functional group tolerance. organic-chemistry.org
Green Chemistry and Sustainable Synthetic Protocols for Difluoromethylated Imidazoles
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. For the synthesis of difluoromethylated imidazoles, this includes the use of greener solvents, alternative energy sources, and atom-economical reactions.
The use of water as a solvent for the synthesis of imidazole derivatives has been explored, offering an environmentally benign alternative to traditional organic solvents. researchgate.net Deep eutectic solvents (DESs) have also emerged as sustainable reaction media and catalysts for the one-pot, multicomponent synthesis of substituted imidazoles. researchgate.net
Microwave irradiation and ultrasound have been employed as alternative energy sources to accelerate reaction rates and improve yields in imidazole synthesis, often under solvent-free conditions. rsc.org Furthermore, the use of atom-economical reactions, such as multi-component reactions, aligns well with the goals of green chemistry by maximizing the incorporation of starting material atoms into the final product. mdpi.com The utilization of fluoroform (CHF3), a readily available and inexpensive gas, as a difluoromethylating agent in continuous flow processes represents a highly atom-efficient and sustainable approach. nih.gov
| Green Chemistry Approach | Description | Relevance to Difluoromethylated Imidazoles | Reference |
| Green Solvents | Use of water or deep eutectic solvents (DESs) | Reduces use of volatile organic compounds | researchgate.net |
| Alternative Energy | Microwave or ultrasound irradiation | Faster reactions, often solvent-free | rsc.org |
| Atom Economy | Multi-component reactions | Minimizes waste by maximizing atom incorporation | mdpi.com |
| Sustainable Reagents | Use of fluoroform (CHF3) | Highly atom-efficient difluoromethylation | nih.gov |
Reactivity and Mechanistic Investigations of 2 Difluoromethyl 1h Imidazole
Intramolecular and Intermolecular Reactivity of the Difluoromethyl Group
The difluoromethyl group (-CF2H) imparts unique reactivity to the imidazole (B134444) core. Its strong electron-withdrawing nature influences the acidity of adjacent protons and provides a handle for various functionalization reactions.
Proton Acidity and Deprotonation Pathways for C-H Activation
The 2-(difluoromethyl)-1H-imidazole molecule possesses two key acidic protons: the N-H proton of the imidazole ring and the C-H proton of the difluoromethyl group. The imidazole N-H proton has a pKa of approximately 14.5, making it slightly more acidic than alcohols. reddit.com Deprotonation at this site is a common pathway in many reactions involving imidazoles.
The C-H bond of the difluoromethyl group is also acidic due to the strong inductive effect of the two fluorine atoms. This increased acidity facilitates C-H activation through deprotonation, forming a difluoromethyl carbanion. This carbanion is a key intermediate in certain nucleophilic difluoromethylation reactions. cas.cn Quantum chemical calculations on the C-H difluoromethylation of imidazoles suggest that the reaction can proceed through an intermediate imidazolide (B1226674) anion, which is stabilized by interactions with solvent molecules and counterions. enamine.net This indicates that deprotonation at the N-H position can precede reactions involving the difluoromethyl group. The ability of the difluoromethyl group to act as a hydrogen bond donor has also been quantified, further highlighting the unique properties of this C-H bond. rsc.org
The deprotonation pathway, whether at the N-H or C-H position, is often dependent on the reaction conditions, particularly the base used and the solvent system.
Reactivity Towards Nucleophiles and Electrophiles at the Difluoromethyl Center
The reactivity of the difluoromethyl center is multifaceted. While the carbon atom is electron-deficient, direct nucleophilic attack is not a primary reaction pathway. Instead, reactivity often involves the generation of a difluoromethyl carbanion or radical.
When deprotonated, the resulting (phenylsulfonyl)difluoromethyl carbanion acts as a hard nucleophile. cas.cn Its reactions with electrophiles, such as α,β-unsaturated ketones, can proceed via either 1,2- or 1,4-addition, with the regioselectivity being influenced by the solvent and the structure of the enone. cas.cn
Metal-free C-H difluoromethylation of imidazoles using the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane) likely proceeds through the formation of 2-(trimethylsilyl)difluoromethyl-substituted derivatives as intermediates. enamine.net These intermediates then convert to the final 2-difluoromethyl-substituted imidazoles. enamine.net This suggests a pathway where the difluoromethyl precursor reacts with the imidazole.
Electrophilic attack directly on the carbon of the difluoromethyl group is uncommon. The reactivity is more centered on the acidic proton or through radical abstraction.
Radical Reactions Involving the Difluoromethyl Moiety
The difluoromethyl moiety is a valuable precursor for the generation of the difluoromethyl radical (•CF2H). This radical is considered to be nucleophilic in nature. nih.gov Visible-light-promoted reactions have emerged as a powerful tool for generating •CF2H radicals and utilizing them in synthesis.
An efficient method for synthesizing difluoromethyl-substituted polycyclic imidazoles involves a visible-light-promoted radical cyclization. nih.gov In this process, the •CF2H radical is generated from a suitable precursor and adds to an unactivated alkene tethered to the imidazole ring. nih.gov This is followed by an intramolecular radical cyclization to form the polycyclic product. nih.gov
Another strategy employs difluoromethyltriphenylphosphonium bromide as a stable and easily handled precursor for the •CF2H radical under photocatalytic conditions. acs.org This allows for the radical cascade difluoromethylation/cyclization of imidazoles containing unactivated alkenes, leading to the formation of CF2H-substituted ring-fused imidazoles in moderate to excellent yields. acs.org These reactions highlight the utility of the difluoromethyl group as a source for radical species that can participate in complex bond-forming cascades.
Table 1: Radical Cyclization for the Synthesis of CF2H-Substituted Polycyclic Imidazoles
| Reactants | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| 1-(pent-4-en-1-yl)-1H-benzo[d]imidazole, CF2HCOOH, PIDA | Visible light (72W white LEDs), N2, rt, 12h | Difluoromethyl-substituted polycyclic imidazole | Good to excellent | nih.gov |
| Imidazoles with unactivated alkenes, [Ph3PCF2H]+Br− | Visible light (5W blue LEDs), fac-Ir(ppy)3, CH3CN, rt, 16h, N2 | CF2H-substituted bicyclic imidazoles | Moderate to excellent | acs.org |
Transformations Involving the Imidazole Nitrogen Atoms
The nitrogen atoms of the imidazole ring are key sites for chemical transformations, including alkylation, acylation, and coordination to metal centers. The presence of the electron-withdrawing difluoromethyl group at the C2 position influences the nucleophilicity and basicity of these nitrogen atoms.
N-Alkylation and N-Acylation Reactions
N-alkylation of imidazoles is a common method for introducing various functional groups. nih.gov The reaction typically proceeds via nucleophilic attack of the imidazole nitrogen on an alkyl halide or other electrophilic alkylating agent. beilstein-journals.orgnih.gov For this compound, the N1 nitrogen is the site of protonation and deprotonation, while the N3 nitrogen is the primary nucleophilic center for alkylation. The electron-withdrawing difluoromethyl group is expected to reduce the nucleophilicity of the imidazole ring compared to unsubstituted imidazole, potentially requiring more forcing conditions for N-alkylation.
N-acylation of the imidazole ring is also a well-established transformation. In biological systems, the imidazole group of histidine residues can act as a nucleophilic catalyst, attacking an electrophilic center to form an acylated intermediate. mdpi.com In a synthetic context, N-acylation of this compound can be achieved using standard acylating agents such as acid chlorides or anhydrides.
Metal Coordination Chemistry and Ligand Properties of Difluoromethyl Imidazoles
Imidazole and its derivatives are versatile ligands in coordination chemistry, typically binding to metal ions through the sp2-hybridized imine nitrogen (N3). wikipedia.org Imidazole acts as a pure sigma-donor ligand. wikipedia.org The coordination geometry around the metal center can vary, with octahedral and tetrahedral complexes being common. wikipedia.org
The introduction of a difluoromethyl group at the 2-position significantly impacts the ligand properties of the imidazole ring. The strong electron-withdrawing nature of the -CF2H group reduces the electron density on the imidazole ring, thereby decreasing the basicity and donor strength of the N3 nitrogen. Consequently, this compound is expected to be a weaker ligand than unsubstituted imidazole. This electronic effect will influence the stability and reactivity of its metal complexes. Despite the reduced donor strength, these complexes are valuable in various applications, including catalysis and materials science. nih.gov
Exploration of Reaction Mechanisms and Intermediates
The formation and subsequent reactions of this compound are underpinned by complex mechanistic pathways. While direct and exhaustive studies on this specific molecule are nascent, valuable insights can be drawn from related computational and experimental investigations involving the reaction of imidazoles with difluorocarbene and the reactivity of difluoromethylated heterocycles.
Computational Elucidation of Reaction Pathways (e.g., Difluorocarbene Insertion)
Direct computational studies detailing the insertion of difluorocarbene into the C2-position of 1H-imidazole to form this compound are not extensively documented in publicly available literature. However, computational analyses of related systems provide a strong basis for understanding the plausible reaction pathways.
Density Functional Theory (DFT) calculations have been employed to investigate a three-component reaction involving amines (including imidazole derivatives), difluorocarbene (generated in situ), and carbon dioxide to synthesize difluoroglycine derivatives. nih.gov These studies reveal detailed reaction profiles, and while the final product is not this compound, the initial steps involving the interaction of the imidazole nucleus with difluorocarbene are of significant relevance. The computational results from such studies suggest that the reaction proceeds through a series of intermediates with specific energy barriers, which can be calculated to determine the most favorable pathway.
Furthermore, visible-light-promoted radical cyclization reactions to synthesize difluoromethyl- and aryldifluoromethyl-substituted polycyclic imidazoles have been mechanistically investigated. nih.gov These studies propose a radical pathway initiated by the homolysis of a hypervalent iodine reagent to generate a difluoromethyl radical. This radical then adds to an alkene tethered to the imidazole ring, followed by intramolecular cyclization. While this is not a direct difluorocarbocation insertion, it highlights a viable, computationally-supported radical pathway for the functionalization of imidazoles with a difluoromethyl group.
The following table summarizes the types of computational methods and findings from related studies that can inform our understanding of the formation of this compound.
| Reaction Type | Computational Method | Key Findings from Related Systems | Relevance to this compound |
| Three-component reaction | DFT Calculations | Detailed reaction profiles and energy barriers for the interaction of imidazole derivatives with difluorocarbene and CO2 were determined. nih.gov | Provides a model for the initial interaction and potential intermediates in the reaction of imidazole with difluorocarbene. |
| Radical Cyclization | Mechanistic Studies | A radical pathway involving the addition of a difluoromethyl radical to an imidazole-tethered alkene was proposed and supported by experimental evidence. nih.gov | Suggests an alternative, non-carbene pathway for the introduction of a difluoromethyl group onto an imidazole scaffold. |
Spectroscopic and Kinetic Studies of Reaction Intermediates
Direct spectroscopic and kinetic data for the reaction intermediates in the synthesis of this compound are scarce in the current body of scientific literature. However, general advanced techniques are routinely used to characterize such transient species.
One powerful technique is Diffusion-Ordered NMR Spectroscopy (DOSY), which can be used to identify individual species in a complex reaction mixture by differentiating them based on their diffusion coefficients, which correlate with their size and shape. nih.gov This method has been successfully applied to characterize reactive organometallic intermediates in solution. nih.gov In the context of this compound synthesis, DOSY could potentially be used to identify and characterize any stable intermediates or pre-reaction complexes formed between the imidazole substrate and the difluorocarbene precursor.
In reactions involving the generation of difluorocarbene, 19F NMR spectroscopy is a crucial tool. For instance, in the Julia-Kocienski-type olefination using difluoromethyl 2-pyridyl sulfone, the formation of a relatively stable fluorinated sulfinate intermediate was observed and characterized by 19F NMR. cas.cn This suggests that for the synthesis of this compound, 19F NMR could be employed to monitor the reaction progress and detect any fluorine-containing intermediates.
Kinetic studies, often performed in conjunction with spectroscopic methods, would be essential to determine the reaction order, rate constants, and activation parameters, providing further insights into the reaction mechanism.
Influence of the Difluoromethyl Group on Imidazole Ring Reactivity
The introduction of a difluoromethyl (-CF2H) group at the C2 position significantly modulates the electronic properties and, consequently, the reactivity of the imidazole ring. The highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect.
This electron-withdrawing nature has several important consequences for the reactivity of the imidazole ring:
Acidity: The -CF2H group increases the acidity of the N-H proton of the imidazole ring compared to unsubstituted imidazole. The electron-withdrawing effect stabilizes the resulting imidazolate anion.
Basicity: Conversely, the basicity of the lone pair on the N3 nitrogen is reduced. The electron-withdrawing -CF2H group decreases the electron density on the nitrogen atom, making it less available for protonation.
Electrophilic Aromatic Substitution: The imidazole ring is generally susceptible to electrophilic attack. However, the strong deactivating effect of the -CF2H group makes electrophilic substitution on the imidazole ring of this compound more challenging. The electron density of the aromatic system is significantly reduced, disfavoring attack by electrophiles.
Nucleophilic Aromatic Substitution: While less common for imidazoles, the presence of the electron-withdrawing -CF2H group could potentially make the ring more susceptible to nucleophilic attack, particularly if a suitable leaving group is present on the ring.
Hydrogen Bonding: The C-H bond in the difluoromethyl group is polarized due to the adjacent fluorine atoms, allowing it to act as a hydrogen bond donor. researchgate.net This property can influence the molecule's intermolecular interactions and its behavior in biological systems. researchgate.net
Recent research on the synthesis of difluoromethyl- and aryldifluoromethyl-substituted polycyclic imidazoles highlights the importance of the electronic nature of the imidazole substrate in radical reactions. nih.gov While this study focuses on a different reaction type, the principles regarding the influence of substituents on the imidazole core's reactivity are broadly applicable.
The following table summarizes the expected effects of the difluoromethyl group on the reactivity of the imidazole ring.
| Property | Effect of -CF2H Group | Reason |
| N-H Acidity | Increased | Inductive electron withdrawal stabilizes the conjugate base. |
| N3 Basicity | Decreased | Inductive electron withdrawal reduces electron density on the nitrogen atom. |
| Electrophilic Substitution | Deactivated | The ring is made more electron-deficient. |
| Nucleophilic Substitution | Potentially Activated | The ring is made more electron-deficient, which could facilitate nucleophilic attack. |
| Intermolecular Interactions | Can act as a hydrogen bond donor | The C-H bond is polarized by the fluorine atoms. researchgate.net |
Structural Characterization and Spectroscopic Analysis
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopy is the cornerstone for elucidating the structure of novel chemical entities. For 2-(difluoromethyl)-1H-imidazole, a multi-faceted approach using nuclear magnetic resonance and mass spectrometry provides a wealth of information regarding its molecular framework and composition.
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it is possible to map out the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy : In the proton NMR spectrum of this compound, the proton of the difluoromethyl group (CHF₂) is expected to appear as a triplet, due to coupling with the two adjacent fluorine atoms (a characteristic ¹H-¹⁹F coupling). rsc.org The protons on the imidazole (B134444) ring at positions 4 and 5 would typically appear in the aromatic region of the spectrum, with their exact chemical shifts influenced by the electron-withdrawing nature of the difluoromethyl group. researchgate.netchemicalbook.com The N-H proton of the imidazole ring would likely appear as a broad signal. rsc.org
¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon of the difluoromethyl group is anticipated to be observed as a triplet due to one-bond coupling with the two fluorine atoms. rsc.org The carbons of the imidazole ring will also exhibit distinct signals, with the C2 carbon's chemical shift being significantly influenced by the attached difluoromethyl group. researchgate.netchemicalbook.com
¹⁹F NMR Spectroscopy : As a fluorinated compound, ¹⁹F NMR is particularly informative. huji.ac.il It is expected to show a single signal for the two equivalent fluorine atoms of the difluoromethyl group. This signal would appear as a doublet due to coupling with the single proton attached to the same carbon. rsc.orgsemanticscholar.org The chemical shift of this signal provides a sensitive probe of the local electronic environment. nih.gov
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| ¹H | |||
| H (CHF₂) | ~6.8 - 7.2 | Triplet (t) | JHF ≈ 55-60 Hz |
| H4 / H5 | ~7.1 - 7.3 | Singlet/Doublet | |
| N-H | Variable, broad | Broad Singlet | |
| ¹³C | |||
| C (CHF₂) | ~110 - 115 | Triplet (t) | JCF ≈ 240-250 Hz |
| C2 | ~145 - 150 | Triplet (t) | JCCF ≈ 30-35 Hz |
| C4 / C5 | ~120 - 128 | Singlet | |
| ¹⁹F | |||
| F (CHF₂) | ~ -90 to -125 | Doublet (d) | JFH ≈ 55-60 Hz |
Note: These are estimated values based on data from analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio to several decimal places, HRMS can provide an unambiguous confirmation of the molecular formula. For this compound, HRMS would be used to verify its composition of C₄H₄F₂N₂. rsc.org The experimentally measured monoisotopic mass must match the theoretically calculated value, providing definitive proof of the compound's identity. nih.gov
Table 2: Molecular Formula and Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₄H₄F₂N₂ |
| Molecular Weight | 118.08 g/mol moldb.com |
| Calculated Exact Mass | 118.0342 Da |
| Expected HRMS Result | [M+H]⁺ = 119.0420 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. By diffracting X-rays off a single crystal, a detailed map of electron density can be generated, revealing precise bond lengths, bond angles, and torsional angles.
While a specific crystal structure for this compound is not available in the cited results, analysis of related imidazole structures allows for a well-founded prediction of its key structural features. nih.goviosrjournals.org The imidazole ring is expected to be planar. iosrjournals.org The analysis would provide precise measurements of the C-F and C-H bonds within the difluoromethyl group. Furthermore, it would reveal the conformation of this group relative to the imidazole ring. Crucially, X-ray crystallography would identify and characterize any intermolecular interactions, such as hydrogen bonds between the N-H of one molecule and a nitrogen atom of an adjacent molecule, which dictate the crystal packing. nih.gov
Table 3: Key Structural Parameters from a Hypothetical X-ray Crystallography Study
| Parameter | Description | Expected Information |
| Bond Lengths | Distances between bonded atoms (e.g., C-F, C-N, C-C, N-H) | Precise measurements in Ångströms (Å) |
| Bond Angles | Angles between three connected atoms (e.g., F-C-F, C-N-C) | Precise measurements in degrees (°) |
| Torsion Angles | Dihedral angle describing the rotation around a bond | Defines the conformation of the CHF₂ group relative to the ring |
| Intermolecular Interactions | Hydrogen bonds, π–π stacking | Defines how molecules are arranged in the crystal lattice |
Spectroscopic Probes for Electronic Structure and Molecular Dynamics
Beyond static structural determination, spectroscopic techniques can serve as powerful probes to investigate the electronic landscape and dynamic behavior of a molecule. Computational chemistry, particularly Density Functional Theory (DFT), is often used in conjunction with experimental spectroscopy to gain deeper insight. nih.govresearchgate.net
DFT calculations can predict spectroscopic properties and provide a detailed picture of the molecule's electronic structure, including the distribution of molecular orbitals and electrostatic potential. researchgate.net For this compound, such studies would elucidate how the strongly electronegative fluorine atoms influence the electron distribution within the imidazole ring.
The difluoromethyl group itself can act as a ¹⁹F NMR spectroscopic probe. nih.gov The sensitivity of the ¹⁹F chemical shift to the local environment makes it a valuable tool for studying changes in molecular conformation or intermolecular interactions in solution. Advanced techniques such as inelastic neutron scattering (INS) have been used on related imidazole complexes to probe low-energy electronic transitions and define the electronic structure with high precision. nih.gov These methods provide a window into the molecule's dynamic behavior and the subtle interplay of its structural and electronic properties.
Theoretical and Computational Studies of 2 Difluoromethyl 1h Imidazole
Electronic Structure and Aromaticity Analysis of the Difluoromethylated Imidazole (B134444) Ring
The imidazole ring is an aromatic heterocycle containing a sextet of π-electrons, which imparts significant stability. mdpi.com The introduction of a strongly electron-withdrawing difluoromethyl group at the C2 position is expected to significantly influence the electronic distribution within the ring.
Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in elucidating these effects. The electron-withdrawing nature of the -CHF2 group, primarily through a negative inductive (-I) effect, reduces the electron density at the C2 carbon and, to a lesser extent, at the nitrogen atoms. This can be visualized through electrostatic potential maps, which would show a region of lower electron potential around the difluoromethyl substituent and the adjacent nitrogen atoms.
Table 1: Calculated Electronic Properties of 2-(Difluoromethyl)-1H-imidazole (Representative Values)
| Property | Value | Method |
| Dipole Moment (Debye) | 3.9 D | DFT/B3LYP/6-311+G(d,p) |
| NICS(0) (ppm) | -8.5 | GIAO-B3LYP/6-311+G(d,p) |
| Charge on C2 | +0.45 | Natural Bond Orbital (NBO) |
| Charge on N1 | -0.35 | Natural Bond Orbital (NBO) |
| Charge on N3 | -0.38 | Natural Bond Orbital (NBO) |
Note: The values in this table are illustrative and based on typical results for similar fluorinated heterocyclic compounds. Actual values would require specific calculations for this molecule.
Conformational Analysis and Tautomerism Studies of this compound
Conformational Analysis: The primary conformational flexibility in this compound arises from the rotation of the difluoromethyl group around the C2-C(F2H) bond. Computational studies can map the potential energy surface of this rotation. Due to the presence of the C-H bond in the -CHF2 group, weak intramolecular hydrogen bonding interactions with the nitrogen atoms of the imidazole ring might influence the conformational preferences. However, steric and dipolar repulsion effects between the fluorine atoms and the ring are also significant. It is anticipated that the most stable conformer will have the hydrogen atom of the difluoromethyl group oriented towards one of the ring nitrogens to minimize steric hindrance.
Tautomerism: Like many other non-symmetrically substituted imidazoles, this compound can exist in two tautomeric forms: the 1H-tautomer and the 3H-tautomer (which are equivalent in the parent imidazole but distinct here). mdpi.com The position of the proton on either N1 or N3 is a critical determinant of the molecule's hydrogen bonding capabilities and its interaction with biological targets.
Quantum chemical calculations can predict the relative stabilities of these tautomers in the gas phase and in different solvents (using continuum solvent models like PCM). The electron-withdrawing difluoromethyl group at C2 is expected to increase the acidity of the N-H proton, but its influence on the relative stability of the two tautomers is subtle. The preferred tautomer will likely be influenced by the solvent environment, with polar solvents potentially stabilizing the more polar tautomer.
Table 2: Relative Energies of Tautomers and Conformers of this compound (Illustrative Data)
| Tautomer/Conformer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Water |
| 1H-Tautomer (Conformer A) | 0.00 | 0.00 |
| 1H-Tautomer (Conformer B) | 1.2 | 1.0 |
| 3H-Tautomer (Conformer A) | 0.8 | 0.5 |
| 3H-Tautomer (Conformer B) | 2.0 | 1.5 |
Note: These values are hypothetical and serve to illustrate the expected small energy differences between the different forms.
Prediction of Reactivity and Selectivity via Quantum Chemical Calculations
Quantum chemical calculations provide powerful tools for predicting the reactivity and selectivity of this compound in chemical reactions.
Electrophilic and Nucleophilic Sites: Analysis of the frontier molecular orbitals (HOMO and LUMO) and calculated atomic charges can identify the most probable sites for electrophilic and nucleophilic attack. For electrophilic substitution, the electron-withdrawing -CHF2 group is expected to deactivate the ring, making it less reactive than unsubstituted imidazole. Electrophilic attack is most likely to occur at the C4 or C5 positions, which have a higher electron density compared to the C2 position. mdpi.com For nucleophilic attack, the C2 carbon, being directly attached to the electron-withdrawing group, is predicted to be the most susceptible site.
Reactivity Indices: Conceptual DFT provides a range of reactivity descriptors. The Fukui function, for instance, can be calculated to predict the most reactive sites for nucleophilic, electrophilic, and radical attack. The local softness and electrophilicity index can further refine these predictions. These calculations are invaluable for designing synthetic routes involving this compound.
Molecular Dynamics Simulations for Intermolecular Interactions and Solvation Effects
While quantum chemical calculations are excellent for studying individual molecules or small clusters, molecular dynamics (MD) simulations are better suited for exploring the behavior of molecules in a condensed phase, such as in solution.
Intermolecular Interactions: MD simulations can model the interactions between this compound and surrounding solvent molecules or other solutes. A key aspect to investigate would be the hydrogen bonding capabilities of the molecule. The N-H group of the imidazole ring acts as a hydrogen bond donor, while the sp2-hybridized nitrogen can act as a hydrogen bond acceptor. nih.gov The C-H bond of the difluoromethyl group, being polarized by the adjacent fluorine atoms, could also participate in weak hydrogen bonding.
Solvation Effects: By simulating the molecule in a box of explicit solvent molecules (e.g., water), MD can provide detailed information about the solvation shell structure. Radial distribution functions (RDFs) can be calculated to determine the average distances and coordination numbers of solvent molecules around specific atoms of the solute. This is crucial for understanding the molecule's solubility and how the solvent mediates its interactions with other molecules. The simulations can also be used to calculate the potential of mean force for processes like dimerization or binding to a receptor, providing insights into its aggregation behavior and binding affinity. scispace.com
Applications in Chemical Sciences Excluding Clinical/safety
Role as a Versatile Building Block in Organic Synthesis
The 2-(difluoromethyl)-1H-imidazole moiety serves as a crucial building block in the synthesis of a wide array of organic molecules. lifechemicals.com Its utility stems from the reactivity of both the imidazole (B134444) ring and the difluoromethyl group, allowing for diverse chemical transformations.
Precursors for Complex Heterocyclic Systems and Fluorinated Scaffolds
The imidazole ring is a fundamental heterocyclic system found in many biologically active compounds and functional materials. nih.gov The presence of the difluoromethyl group enhances the potential of this compound as a precursor for more complex, fluorinated heterocyclic systems. The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. mdpi.comontosight.ai
The synthesis of various fluorinated imidazole derivatives has been a subject of considerable research. nih.gov For instance, this compound can be a starting point for creating larger, polycyclic imidazole-containing structures. researchgate.net The reactivity of the imidazole ring allows for substitutions and condensations, leading to the formation of fused heterocyclic systems. The difluoromethyl group, while generally stable, can also participate in or influence specific reactions, further expanding the synthetic possibilities.
The development of new building blocks for fluorinated imidazole derivatives is an active area of research. nih.gov For example, the addition of "FBr" to 1-trityl-4-vinyl-1H-imidazole has been demonstrated as a route to side-chain-fluorinated histamines. nih.gov This highlights the potential of using substituted imidazoles to create complex fluorinated molecules.
Utility in Catalyst Design and Development
Imidazole and its derivatives are known to act as ligands in coordination chemistry and as components of catalysts. lifechemicals.commdpi.com The nitrogen atoms in the imidazole ring can coordinate with metal centers, influencing the catalytic activity and selectivity of the resulting complex. The electronic properties of the imidazole ring can be tuned by substituents, and the electron-withdrawing nature of the difluoromethyl group in this compound can modify the electron density on the nitrogen atoms, thereby affecting its coordination behavior.
N-heterocyclic carbenes (NHCs) derived from imidazole salts are a prominent class of organocatalysts and ligands for transition metal catalysis. While specific examples detailing the use of this compound-derived NHCs are not prevalent in the provided search results, the general principle of modifying the electronic properties of the imidazole ring to fine-tune catalytic activity is well-established. lifechemicals.com The difluoromethyl group would be expected to increase the electrophilicity of the corresponding carbene, which could be advantageous in certain catalytic applications. Furthermore, research has shown that an {Fe2+–imidazole} catalyst grafted on magnetic nanoparticles can be a robust hybrid catalyst for H2 production. rsc.org
Contributions to Agrochemical Research and Development
The imidazole moiety is a common feature in many commercially successful agrochemicals. ontosight.ai The introduction of fluorine-containing substituents, such as the difluoromethyl group, has been a successful strategy in the development of new and improved pesticides.
Design Principles for Herbicides, Fungicides, and Insecticides
The design of modern agrochemicals often relies on the principle of isosteric replacement, where one functional group is replaced by another with similar steric and electronic properties to enhance activity or improve other properties like metabolic stability. The difluoromethyl group is often considered a bioisostere of a hydroxyl or thiol group, and its incorporation into a molecule can lead to enhanced biological activity.
Many imidazole derivatives exhibit fungicidal properties. nih.govresearchgate.net The mode of action of many antifungal imidazoles involves the inhibition of ergosterol (B1671047) biosynthesis, a key component of fungal cell membranes. nih.gov The specific structure of the imidazole derivative, including the nature and position of substituents, plays a crucial role in its antifungal efficacy.
In the realm of insecticides, diamide (B1670390) insecticides are a significant class of compounds. mdpi.comresearchgate.net While not directly containing a this compound core, the design principles often involve the combination of different heterocyclic and fluorinated moieties to achieve high potency and selectivity. The knowledge gained from studying the structure-activity relationships of such compounds can inform the design of new insecticides incorporating the this compound scaffold. The use of pesticide seed dressings containing insecticides and fungicides is a common practice in agriculture. frontiersin.org
Structure-Activity Relationship Hypotheses in Agrochemical Lead Compounds
The development of new agrochemicals is heavily reliant on understanding the structure-activity relationships (SAR) of lead compounds. researchgate.net SAR studies aim to identify the key structural features responsible for the desired biological activity and to optimize the lead structure to enhance potency, selectivity, and other desirable properties.
For imidazole-based agrochemicals, the substituents on the imidazole ring and their positions are critical determinants of activity. nih.govcapes.gov.br For example, in a series of antifungal imidazole derivatives, the nature of a hydrophobic substituent was found to significantly impact the fungicidal activity. nih.gov Similarly, for 2-amino-1H-imidazoles, the substituents on the nitrogen atoms and the aryl group at the 4(5)-position influence their biofilm inhibitory activity. researchgate.net
In the context of this compound, the difluoromethyl group at the 2-position would be a key modulator of activity. Its electron-withdrawing nature and steric bulk would influence how the molecule interacts with its biological target. SAR studies on a series of compounds containing the this compound core would involve systematically varying other substituents on the imidazole ring and evaluating the impact on herbicidal, fungicidal, or insecticidal activity. This would allow researchers to formulate hypotheses about the optimal structural requirements for a given agrochemical application.
Development in Materials Science and Engineering
Imidazole-based compounds have found applications in materials science, for instance, as building blocks for blue light-emitting materials. mdpi.comrsc.org The incorporation of fluorine atoms into organic materials can enhance their thermal stability, oxidative stability, and other properties. The presence of the difluoromethyl group in this compound makes it an attractive candidate for the development of new fluorinated materials.
The imidazole ring can participate in hydrogen bonding and π-π stacking interactions, which are crucial for the self-assembly and organization of molecules in the solid state. The difluoromethyl group can also engage in non-covalent interactions, such as C-F···H and C-F···π interactions, which can further influence the crystal packing and material properties. mdpi.com
For example, phenanthro[9,10-d]imidazole has been used as a building block for blue light-emitting materials, demonstrating excellent thermal stability and high fluorescence efficiency. rsc.org The introduction of a difluoromethyl group into such a system could potentially fine-tune the emission properties and enhance the material's performance. Furthermore, the ability of imidazoles to act as ligands for metal ions opens up possibilities for the creation of metal-organic frameworks (MOFs) and other coordination polymers with tailored properties for applications in gas storage, separation, and catalysis.
Components in Dye-Sensitized Solar Cells (DSSCs)
Imidazole derivatives are recognized for their utility in dye-sensitized solar cells (DSSCs), where they can function as donors, linkers, or acceptors in D-π-A based organic dyes. researchgate.net The introduction of imidazole chromophores can enhance light-harvesting properties and inhibit charge recombination. researchgate.net DSSCs mimic the natural process of photosynthesis by converting solar energy into electrical energy. youtube.com In a typical DSSC, dye molecules absorb light and inject electrons into a semiconductor layer, commonly titanium dioxide. youtube.com
While specific studies detailing the use of this compound in DSSCs are not widely available in the reviewed literature, the general principles of DSSC design suggest its potential. The electron-withdrawing nature of the difluoromethyl group could influence the electronic properties of a dye molecule, potentially modulating its absorption spectrum and energy levels to improve the efficiency of electron injection and regeneration. The use of nanoparticles coated with a light-absorbing dye is a key strategy to increase the effective surface area and enhance light absorption across a broader range of the visible spectrum. youtube.com
Utilization in Advanced Electronic Materials (e.g., OLEDs, Semiconductors)
Imidazole derivatives, particularly phenanthroimidazole and benzimidazole (B57391), are noted for their strong electron-withdrawing properties, making them suitable for use as emitters, hosts, and electron-transporting materials in Organic Light-Emitting Diodes (OLEDs). researchgate.net These materials play a crucial role in the performance of OLEDs, which are utilized in modern displays and lighting. researchgate.net
Although direct applications of this compound in OLEDs and semiconductors are not extensively documented, the known properties of fluorinated imidazoles suggest its potential. The introduction of fluorine atoms can enhance the thermal stability and influence the charge transport properties of organic materials. Research on related imidazole-containing semiconductors has shown their potential as functional layers in high-performance OLEDs. nih.gov The difluoromethyl group in this compound could be leveraged to fine-tune the electronic and photophysical properties of materials for advanced electronic applications.
Design of Novel Polymers and Functional Materials with Fluorinated Imidazole Moieties
The incorporation of fluorinated imidazole units into polymer chains is a promising strategy for creating novel functional materials. Fluorinated polymers often exhibit unique properties such as enhanced thermal stability, chemical resistance, and specific optical and electronic characteristics. Research has been conducted on the synthesis of fluorinated polyamides containing tetraphenyl imidazole moieties, which have shown good thermal stability and solubility in various organic solvents, allowing them to be cast into flexible thin films. nih.gov
While the direct polymerization of this compound is not extensively reported, the synthesis of polymers containing imidazole units is a well-established field. researchgate.net The presence of the difluoromethyl group could impart desirable properties to such polymers, including altered solubility, thermal behavior, and surface properties. The development of polymers incorporating this compound could lead to new materials for a range of applications, from specialty plastics to advanced functional coatings.
Bioisosteric Replacements and Molecular Design in Chemical Biology
The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is a cornerstone of medicinal chemistry and chemical biology. The difluoromethyl group of this compound presents a fascinating case for bioisosteric replacement, offering unique advantages in molecular design.
The Difluoromethyl Group as a Hydrogen Bond Donor Mimic
The difluoromethyl (CF2H) group is increasingly recognized as a "lipophilic hydrogen bond donor". nih.gov It can act as a bioisostere for more traditional hydrogen bond donors like hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups. nih.govnih.gov This capability stems from the polarization of the C-H bond due to the presence of the two highly electronegative fluorine atoms. beilstein-journals.org
Table 1: Comparison of Hydrogen Bond Donor Properties
| Functional Group | Hydrogen Bond Acidity (A) | Notes |
| Difluoromethyl (in anisoles/thioanisoles) | 0.085-0.126 | Similar to thiophenol and aniline. nih.gov |
| Hydroxyl | Generally higher | Stronger hydrogen bond donor. |
| Thiol | Similar to CF2H | Comparable hydrogen bond donor strength. |
| Amine | Similar to CF2H | Comparable hydrogen bond donor strength. |
Influence on Molecular Lipophilicity and Permeability in Chemical Design
The difluoromethyl group is generally considered to be a lipophilicity-enhancing group. nih.gov However, the actual change in lipophilicity upon replacing a methyl group with a difluoromethyl group (ΔlogP) can vary, with experimental values ranging from -0.1 to +0.4. nih.gov This variability allows for the fine-tuning of a molecule's lipophilicity to optimize its permeability and solubility. Higher lipophilicity can lead to better permeability through cell membranes, but excessive lipophilicity can result in poor aqueous solubility and other undesirable effects. nih.gov Therefore, the ability to subtly adjust lipophilicity using the difluoromethyl group is a valuable tool in chemical design.
Table 2: Impact of Difluoromethyl Group on Lipophilicity
| Parameter | Value Range | Significance in Chemical Design |
| ΔlogP (logP(XCF2H) - logP(XCH3)) | -0.1 to +0.4 | Allows for fine-tuning of a molecule's lipophilicity. nih.gov |
| Lipophilicity (logP) | - | Influences solubility, permeability, and other ADMET properties. researchgate.net |
Strategies for Designing Biochemical Tools and Probes
The unique properties of the difluoromethyl group make it an attractive component in the design of biochemical tools and probes. chemscene.com Fluorescent probes, for example, are powerful tools for studying biological processes, and their design often involves the strategic placement of functional groups to control their photophysical properties and target specificity. nih.gov
Imidazole-based fluorescent probes have been developed for the detection of various analytes. rsc.org The incorporation of a this compound moiety into a probe could offer several advantages. The difluoromethyl group's ability to act as a hydrogen bond donor could be exploited for specific binding to a target molecule. Furthermore, its influence on lipophilicity could be used to control the probe's cellular uptake and subcellular localization. The design of such probes often involves computational methods to predict their properties before synthesis. rsc.org While specific examples of biochemical probes based on this compound are not prevalent in the literature, the foundational principles of probe design and the known characteristics of the difluoromethyl group provide a clear rationale for their potential development and application in chemical biology. chemscene.com
Synthesis and Characterization of Analogs and Derivatives of 2 Difluoromethyl 1h Imidazole
Benzimidazole (B57391) Derivatives of 2-(Difluoromethyl) (e.g., 2-(Difluoromethyl)-1H-benzimidazole)
Benzimidazoles are a critical class of heterocyclic compounds formed by the fusion of benzene (B151609) and imidazole (B134444) rings. The incorporation of a difluoromethyl group at the 2-position of the benzimidazole core yields 2-(difluoromethyl)-1H-benzimidazole, a versatile fluorinated building block. ossila.com
This compound is a fluorinated aromatic bicyclic structure where the nucleophilic amine groups can readily attack electrophilic centers, enabling the synthesis of larger, functional dye molecules. ossila.com Furthermore, these amines can coordinate with metal ions, a property utilized in applications like dye-sensitized solar cells (DSSCs) to slow charge recombination. ossila.com The difluoromethyl group enhances the molecule's lipophilicity, which can improve its processability. ossila.com A key chemical feature is the increased acidity of the proton on the difluoromethyl group, a consequence of the electron-withdrawing fluorine atoms, which facilitates selective deprotonation for further functionalization. ossila.com
While specific, detailed synthetic procedures for 2-(difluoromethyl)-1H-benzimidazole are not extensively documented in the provided literature, its synthesis would likely follow established methods for 2-substituted benzimidazoles. These methods often involve the condensation of o-phenylenediamines with carboxylic acids or their derivatives. For instance, related compounds like 2-trifluoromethyl benzimidazoles have been efficiently synthesized by condensing diamines with in-situ generated trifluoroacetonitrile (B1584977) (CF3CN). rsc.org A similar approach using a difluoromethyl-containing precursor could be envisioned.
Characterization data for 2-(difluoromethyl)-1H-benzimidazole has been reported, confirming its structure and properties.
Table 1: Characterization Data for 2-(Difluoromethyl)-1H-benzimidazole
| Property | Value | Reference |
| CAS Number | 705-09-9 | ossila.com |
| Chemical Formula | C8H6F2N2 | ossila.comuni.lu |
| Molecular Weight | 168.15 g/mol | - |
| Monoisotopic Mass | 168.04991 Da | uni.lu |
| Appearance | White to off-white powder | ossila.com |
| Melting Point | 155 °C – 157 °C | ossila.com |
| Purity | >98% (¹H NMR) | ossila.com |
This table presents compiled data for the specified compound.
Imidazole Derivatives Substituted at C4/C5 Positions with Difluoromethyl Groups
Substitution at the C4 and C5 positions of the imidazole ring offers another avenue for creating structurally diverse analogs. The preparation of 4-(fluoromethyl)- and 4-(difluoromethyl)imidazoles has been achieved through the deoxyfluorination of corresponding (hydroxymethyl)imidazole or formylimidazole precursors. researchgate.net
A notable example in this category is the recent development of 4-(difluoromethyl)-1H-imidazole-5-carboxylic acids as potent antagonists for the P2Y1 receptor, which are being investigated for the treatment of ischemic stroke. nih.gov In a 2025 study, a series of these compounds were designed and synthesized, leading to the identification of promising lead candidates. nih.gov For example, compound 19 from this study demonstrated significant P2Y1 receptor antagonism with an IC50 value of 0.49 μM. nih.gov The synthesis of these derivatives highlights the utility of building upon the difluoromethyl-imidazole core to create complex, biologically active molecules. nih.gov
Table 2: Selected 4-(Difluoromethyl)-1H-imidazole-5-carboxylic Acid Derivatives
| Compound | Structure | Biological Activity (IC50) | Reference |
| Compound 19 | 0.49 μM (P2Y1 receptor) | nih.gov | |
| HNW001 | Structure not detailed in source | 4.07 μM (P2Y1 receptor) | nih.gov |
This table highlights key compounds and their reported biological activity from a study on P2Y1 receptor antagonists.
The reactivity of the difluoromethyl group in these positions is significant; it is susceptible to basic hydrolysis, a reaction that proceeds through the formation of an intermediate azafulvene. researchgate.net
N-Substituted 2-(Difluoromethyl)-1H-imidazole Analogs
The imidazole ring contains two nitrogen atoms, and the hydrogen atom on the nitrogen can be substituted to generate N-substituted analogs. This modification is a common strategy to alter the physicochemical and pharmacological properties of imidazole-based compounds. The N-alkylation of imidazoles is a well-established reaction. youtube.com
For instance, N-difluoromethylation of imidazoles can be achieved. In the presence of sodium hydride (NaH), 2- and 4-phenylimidazole (B135205) can be N-difluoromethylated using chlorodifluoromethane (B1668795) (ClCF2H). researchgate.net This demonstrates a direct method for introducing the difluoromethyl group onto the nitrogen of an existing imidazole ring. researchgate.net
More complex N-substitutions involve attaching larger moieties. A general approach involves reacting the imidazole nucleus with a reagent like ethyl chloroacetate (B1199739) to form an imidazole ester intermediate, which can then react with various amines to yield a series of N-substituted derivatives. nih.govresearchgate.net Another strategy involves the reaction of N-alkyl bromide substituted precursors with imidazole to create N-substituted hybrids, which can be further reacted to form imidazolium (B1220033) salts. nih.gov These methods can be applied to this compound to produce a library of N-substituted analogs with diverse functionalities.
Table 3: Representative Structures of N-Substituted Imidazole Derivatives
| Substitution Type | General Structure | Synthetic Precursors | Reference |
| N-Alkylation | Imidazole, Alkyl Halide | youtube.com | |
| N-Acetamide | Imidazole Ester, Amine | nih.govresearchgate.net | |
| N-Carbazole Hybrid | N-Alkyl Bromide Carbazole, Imidazole | nih.gov |
This table illustrates general structures for different classes of N-substituted imidazoles based on common synthetic routes.
Compounds with Modified Side Chains or Heterocyclic Fusions Containing Difluoromethylimidazole Units
Modifying the side chains or fusing the difluoromethylimidazole core with other heterocyclic systems creates complex, three-dimensional molecular scaffolds. These advanced derivatives often possess unique properties and are explored for various applications.
One prominent example involves the synthesis of difluoroarylmethyl-substituted benzimidazo[2,1-a]isoquinolin-6(5H)-ones. acs.org These compounds are prepared through a reaction between 2-aryl-1-(2-vinylphenyl)-1H-benzo[d]imidazoles and α,α-difluoroarylacetic acids. acs.org The reaction proceeds efficiently under mild conditions, yielding a range of products with substitutions on the phenyl rings. acs.org For example, the reaction involving α,α-difluoro-phenylacetic acid resulted in the product 3aa in 94% yield. acs.org
Table 4: Synthesis of Difluoroarylmethyl-Substituted Benzimidazo[2,1-a]isoquinolin-6(5H)-ones
| Compound | R-Group on Phenyl Ring | Yield | Melting Point (°C) | Reference |
| 3aa | H | 94% | 102–103 | acs.org |
| 3ac | 4-Ethyl | 91% | 130–131 | acs.org |
| 3ad | 4-Methoxy | 84% | 141–142 | acs.org |
This table summarizes the synthesis of selected fused heterocyclic compounds containing a difluoromethyl group, as reported in ACS Omega.
Another advanced synthetic strategy is the dearomative cycloaddition of azoles with alkenes, catalyzed by energy transfer, to produce fused bicyclic azoline frameworks. acs.org This method leverages the triplet-state reactivity of heteroarenes to build complex C(sp³)-rich structures, demonstrating a modern approach to creating novel molecular architectures based on imidazole and other azole cores. acs.org
Future Directions and Emerging Research Avenues
Development of Novel Difluoromethylation Reagents and Catalytic Systems
The introduction of the difluoromethyl (CF2H) group into organic molecules, a process known as difluoromethylation, is a key area of research. The development of new reagents and catalytic systems is crucial for the efficient and selective synthesis of 2-(difluoromethyl)-1H-imidazole and related compounds.
Recent advancements have focused on creating reagents that are more stable, easier to handle, and more efficient than previous generations. For instance, the development of shelf-stable crystalline reagents for difluoromethylation represents a significant step forward. These reagents can be used in a variety of catalytic systems, including those based on transition metals like copper and palladium, as well as photoredox catalysis.
A notable example is the use of (2,2'-bipyridine)(chlorobis(pentafluorophenyl)platinum(II)) difluoromethylsilane as a precatalyst for the difluoromethylation of a range of substrates, including imidazoles. This system has shown promise for the direct C-H difluoromethylation of heterocycles, offering a more atom-economical approach compared to traditional cross-coupling methods.
Researchers are also exploring the use of Ruppert-Prakash-type reagents, such as TMSCF2H, in combination with novel catalysts to achieve difluoromethylation under milder conditions. These efforts are aimed at improving the functional group tolerance and expanding the substrate scope of the reaction.
Table 1: Examples of Recent Difluoromethylation Reagents and Catalytic Systems
| Reagent/Catalyst System | Description | Potential Advantages |
| (Bipy)Pt(CF2H)(Cl) | A platinum-based precatalyst for C-H difluoromethylation. | Enables direct functionalization of heterocycles, avoiding pre-functionalized starting materials. |
| TMSCF2H with Copper Catalysts | A combination of a well-established reagent with copper catalysts for nucleophilic difluoromethylation. | Offers a cost-effective and versatile method for introducing the CF2H group. |
| Photoredox Catalysis with CF2HI | Utilizes visible light to generate difluoromethyl radicals from difluoroiodomethane. | Allows for reactions to proceed under mild conditions with high functional group tolerance. |
Expanded Applications in Emerging Fields of Chemical Science and Technology
While this compound has established its importance in medicinal chemistry and agrochemicals, its unique electronic properties are now being explored in other cutting-edge areas of chemical science and technology.
In materials science, the incorporation of the difluoromethyl group into organic materials can significantly alter their electronic and physical properties. For example, difluoromethylated imidazoles are being investigated as components of ionic liquids and liquid crystals. The strong dipole moment of the CF2H group can influence the organization and properties of these materials, leading to novel applications in areas such as energy storage and display technologies.
Furthermore, the coordination chemistry of this compound is a growing area of interest. The imidazole (B134444) ring can act as a ligand for a wide range of metal ions, and the presence of the difluoromethyl group can modulate the electronic properties of the resulting metal complexes. These complexes are being studied for their potential applications in catalysis, sensing, and as luminescent materials.
Integration of Computational Design and Machine Learning in Difluoromethyl Imidazole Chemistry
The integration of computational tools and machine learning is set to revolutionize the field of difluoromethyl imidazole chemistry. Density Functional Theory (DFT) calculations are already being used to understand the mechanisms of difluoromethylation reactions and to predict the reactivity of different substrates. This knowledge is invaluable for the rational design of new catalysts and the optimization of reaction conditions.
Machine learning algorithms are also being employed to accelerate the discovery of new difluoromethylated compounds with desired properties. By training models on existing data, it is possible to predict the biological activity or material properties of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. This approach has the potential to significantly reduce the time and cost associated with drug discovery and materials development.
For instance, machine learning models can be used to predict the outcome of difluoromethylation reactions, helping chemists to select the optimal reagents and conditions for a given substrate. This can lead to higher yields, improved selectivity, and a reduction in the amount of waste generated.
Sustainable Synthesis and Process Intensification for Industrial Relevance
As the demand for this compound and other fluorinated compounds grows, there is an increasing need for sustainable and scalable synthetic methods. Researchers are actively developing greener approaches to the synthesis of these compounds, focusing on the use of renewable starting materials, environmentally benign solvents, and energy-efficient processes.
One promising area is the use of flow chemistry for the synthesis of difluoromethylated imidazoles. Flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the ability to perform reactions under high pressure and temperature. These features can lead to higher yields, shorter reaction times, and a reduction in the environmental impact of the synthesis.
The combination of these approaches will be essential for the large-scale production of this compound in an economically viable and environmentally responsible manner, ensuring its continued availability for a wide range of applications.
Q & A
Basic: What are the optimal synthetic routes for 2-(difluoromethyl)-1H-imidazole, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis of this compound derivatives typically involves cyclocondensation of difluoromethyl-containing precursors with amines or carbonyl compounds under acidic or catalytic conditions. For example, analogous imidazole syntheses (e.g., 2-phenyl-1H-benzimidazoles) use HCl as a catalyst in ethanol or toluene, achieving yields of 70–85% . Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for difluoromethyl incorporation, while protic solvents (e.g., ethanol) favor cyclization .
- Catalysts : Pd-mediated cross-coupling or acid catalysts (e.g., HCl, H₂SO₄) improve regioselectivity and reduce byproducts .
- Temperature : Controlled heating (80–120°C) minimizes decomposition of thermally labile intermediates .
Validation : Elemental analysis and spectroscopic techniques (¹H/¹³C NMR, IR) confirm structural integrity, with purity >95% achievable via flash chromatography .
Basic: How can researchers validate the structural and electronic effects of the difluoromethyl group in this compound?
Methodological Answer:
The difluoromethyl group (-CF₂H) introduces steric and electronic effects that alter reactivity and binding:
- Spectroscopic analysis : ¹⁹F NMR detects chemical shifts at δ −80 to −100 ppm, confirming CF₂H incorporation .
- X-ray crystallography : Resolve bond-length distortions (e.g., C-F bonds ~1.33 Å) and planarity of the imidazole ring .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) quantify electron-withdrawing effects, showing reduced basicity of adjacent amines (ΔpKa ~1–2 units) .
Advanced: What role does the difluoromethyl group play in enhancing biological activity, particularly in enzyme inhibition?
Methodological Answer:
The -CF₂H group improves pharmacokinetic properties and target engagement through:
- Hydrophobic interactions : Enhanced binding to hydrophobic enzyme pockets (e.g., GLP1 receptor) via van der Waals forces .
- Metabolic stability : Fluorine reduces oxidative metabolism, extending half-life (e.g., t₁/₂ increased by 2–3× in cytochrome P450 assays) .
- Conformational effects : Stereoelectronic tuning stabilizes bioactive conformations, as seen in EGFR inhibitors (IC₅₀ = 0.8–2.3 µM for difluoromethyl derivatives vs. >10 µM for non-fluorinated analogs) .
Experimental validation : Competitive binding assays (e.g., SPR) and mutational studies (e.g., Ala-scanning) isolate fluorine-specific interactions .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
Discrepancies often arise from structural modifications or assay conditions:
- Structural variability : Substituents at N1 or C4/C5 positions (e.g., aryl vs. alkyl groups) alter steric accessibility. For example, 2-(difluoromethyl)-N-(indan-4-yl)pyridine-3-carboxamide shows 10× higher antifungal activity than non-fluorinated analogs .
- Assay conditions : pH-dependent ionization (e.g., imidazole ring pKa ~6.5) affects membrane permeability; use buffered media (pH 7.4) for consistent results .
- Data normalization : Express activity relative to positive controls (e.g., cisplatin for cytotoxicity) to standardize comparisons .
Basic: What safety protocols are critical when handling this compound derivatives?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
- Spill management : Neutralize acidic residues (e.g., from HCl catalysis) with sodium bicarbonate before disposal .
- Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the difluoromethyl group .
Advanced: How can in-silico methods optimize this compound derivatives for drug discovery?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger to predict binding modes (e.g., to GLP1 or EGFR). For example, compound 9c in showed a docking score of −9.2 kcal/mol, correlating with experimental IC₅₀ .
- ADMET prediction : SwissADME or ProTox-II evaluate lipophilicity (logP ~2.5–3.5) and hepatotoxicity risks .
- QSAR modeling : Train models on datasets (e.g., ChEMBL) to link substituent effects (e.g., Hammett σ values) with activity .
Advanced: What analytical techniques are most effective for quantifying trace impurities in this compound samples?
Methodological Answer:
- HPLC-MS : Hypersil GOLD C18 columns (3 µm, 150 mm) with ESI+ detect impurities <0.1% .
- GC-FID : Analyze volatile byproducts (e.g., ethyl acetate) with a DB-5 column (30 m × 0.25 mm) .
- Elemental analysis : Match calculated vs. observed C/H/N/F percentages (e.g., C: 45.2%, F: 22.1% for C₅H₅F₂N₂) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
